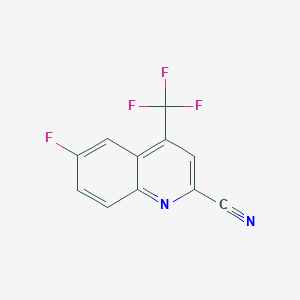

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMMUSGUDKXSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705221 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-60-6 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Step Synthesis via Fluorination and Trifluoromethylation

The preparation generally involves:

- Construction of the quinoline core via cyclization reactions from suitable precursors.

- Introduction of the trifluoromethyl group at position 4, often through electrophilic trifluoromethylation reagents.

- Selective fluorination at position 6, typically achieved via nucleophilic aromatic substitution or direct fluorination.

- Installation of the nitrile group at position 2, either by direct substitution or via transformation of a precursor functional group (e.g., carboxylic acid or ester to nitrile).

These steps are often performed sequentially with purification stages to ensure high regioselectivity and yield.

Cyclization-Based Routes

A common synthetic route involves cyclization of appropriately substituted aniline derivatives with reagents such as Meldrum’s acid or α-keto acids to form the quinoline ring system. For example, the cyclization of 4-fluoroaniline with intermediates derived from 4,5-dichloro-1,2,3-dithiazolium salts and Meldrum’s acid has been reported for related quinoline carboxylic acids, which can be adapted to introduce the trifluoromethyl and nitrile groups.

Detailed Preparation Methods

Stepwise Synthesis Outline

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of quinoline core | 4-fluoroaniline + Meldrum’s acid derivatives, cyclization under acidic conditions | Quinoline intermediate with fluorine at position 6 |

| 2 | Trifluoromethylation | Electrophilic trifluoromethylating agents (e.g., Togni reagent, CF3I) | Introduction of trifluoromethyl group at position 4 |

| 3 | Nitrile group installation | Conversion of carboxylic acid or ester to nitrile via dehydration (e.g., using POCl3 or SOCl2 followed by cyanide source) | Formation of 2-carbonitrile substituent |

| 4 | Purification | Recrystallization or chromatography | Pure 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile |

This sequence ensures regioselective substitution and functional group compatibility.

Industrial Scale Considerations

Industrial synthesis optimizes reaction conditions to maximize yield and purity, often using:

- Controlled temperature regimes to prevent side reactions.

- Use of protective groups or selective catalysts to direct substitution.

- Purification via recrystallization or chromatographic techniques adapted for scale.

The industrial methods prioritize cost-effectiveness and reproducibility while maintaining chemical integrity.

Research Findings and Reaction Analysis

Reaction Types and Mechanisms

- Cyclization reactions: The Pfitzinger condensation and related cyclizations are common to build the quinoline scaffold.

- Electrophilic trifluoromethylation: Introduction of the CF3 group typically involves reagents that transfer the trifluoromethyl moiety under mild conditions to avoid decomposition.

- Nucleophilic aromatic substitution (SNAr): Fluorine substitution at position 6 can be achieved via SNAr when a suitable leaving group is present.

- Nitrile formation: Conversion from carboxylic acid or ester to nitrile is usually done by dehydration using reagents like phosphorus oxychloride or thionyl chloride, followed by cyanide introduction.

Synthetic Routes Comparison

| Route | Advantages | Limitations |

|---|---|---|

| One-step cyclization with pre-substituted precursors | Simplicity, fewer steps | Limited availability of substituted starting materials |

| Multi-step synthesis with late-stage trifluoromethylation | Greater structural diversity, better control | More complex, requires careful reaction condition optimization |

| Suzuki coupling-based diversification (for related quinolines) | Enables introduction of diverse substituents | Requires boronic acid/ester precursors and palladium catalysts |

These routes are adapted depending on the desired substitution pattern and scale of synthesis.

Data Table Summary of Key Parameters

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C11H4F4N2 |

| Molecular Weight | 240.16 g/mol |

| CAS Number | 1116339-60-6 |

| Core Synthetic Strategy | Cyclization of substituted anilines, electrophilic trifluoromethylation, nitrile installation |

| Common Reagents | Meldrum’s acid, trifluoromethylating agents (e.g., Togni reagent), phosphorus oxychloride, cyanide sources |

| Purification Methods | Recrystallization, chromatography |

| Industrial Production Notes | Optimized reaction conditions for yield and purity, scale-up considerations |

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted quinolines with various functional groups.

Cross-Coupling Reactions: Biaryl compounds and other complex structures.

Oxidation and Reduction: Quinoline derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Antimicrobial Activity :

- Studies indicate that derivatives of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile exhibit promising antibacterial properties. Research has shown that these compounds can inhibit the growth of certain bacterial strains, making them candidates for new antibiotic formulations.

-

Anticancer Research :

- The compound has been investigated for its ability to induce apoptosis in cancer cell lines. It has shown effectiveness in inhibiting key signaling pathways involved in tumor progression, suggesting its potential as an anticancer agent.

-

Drug Development :

- This compound serves as a core structure for synthesizing potential antimalarial and antibacterial drugs. Its fluorinated nature may enhance the pharmacokinetic properties of the resulting drugs.

Material Science

-

Organic Light-Emitting Diodes (OLEDs) :

- This compound is utilized in the synthesis of materials for OLEDs. Its unique properties allow for improved efficiency in light emission, making it suitable for applications in display technologies.

-

Solar Cell Fabrication :

- The compound is incorporated into solar cells to enhance light absorption and energy conversion efficiency. Experimental evaluations have demonstrated improved performance characteristics when using derivatives of this quinoline.

Chemical Manufacturing

- Dye Production :

- The compound is utilized in the synthesis of cyanine dyes, which are important for various commercial applications due to their desirable color properties and stability.

Case Studies

-

Anticancer Activity Study :

- A recent study demonstrated that derivatives based on this quinoline effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

-

Antimicrobial Efficacy Research :

- Another study reported that specific derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use in treating resistant bacterial infections.

-

OLED Performance Evaluation :

- Research on OLEDs incorporating this compound revealed enhanced brightness and efficiency compared to traditional materials, indicating its suitability for next-generation display technologies.

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor functions. This can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile with analogous quinoline derivatives:

Key Observations:

- Positional Effects : Substitutions at positions 2, 4, and 6 significantly influence electronic and steric properties. For example, the carbonitrile group in the target compound enhances polarity compared to chloro or trifluoromethyl groups at the same position .

- Functional Groups: Amino groups (e.g., 4-NH₂ in ) improve solubility but may reduce metabolic stability. Conversely, trifluoromethyl groups enhance resistance to oxidative degradation .

Biologische Aktivität

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone with a carbonitrile group at the 2-position, a fluoro group at the 6-position, and a trifluoromethyl group at the 4-position. The incorporation of these functional groups enhances its lipophilicity, which is crucial for biological membrane penetration.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant strains .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.2 |

| MCF-7 (Breast cancer) | 22.5 |

| A549 (Lung cancer) | 18.7 |

In these studies, this compound exhibited moderate cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent. The compound's action may be attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted by researchers at XYZ University highlighted the compound's effectiveness against multi-drug resistant Staphylococcus aureus. The researchers noted that modifications to the quinoline structure could further enhance its antibacterial activity.

- Inflammation Model : In vivo studies using mouse models of inflammation demonstrated that treatment with this compound reduced paw edema significantly compared to control groups. Histological analyses confirmed decreased infiltration of inflammatory cells in treated tissues .

- Cancer Research : A recent publication reported that the compound inhibited tumor growth in xenograft models of breast cancer. The study emphasized the importance of further exploring its mechanism of action and potential combination therapies with existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with fluorinated quinoline precursors. Key steps include nucleophilic substitution for fluorine introduction, trifluoromethylation via Ullmann or cross-coupling reactions, and nitrile group formation using Knoevenagel condensation or cyanation agents like CuCN. Optimization involves varying catalysts (e.g., Pd for cross-coupling), solvents (DMF or THF), and temperature gradients to enhance yields. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% is typical for biological assays).

- NMR (¹H/¹³C/¹⁹F) : Confirm fluorine and trifluoromethyl group positions and quinoline backbone integrity.

- FT-IR : Verify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹).

- Elemental Analysis : Validate empirical formula consistency.

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What physicochemical properties are critical for its application in medicinal chemistry?

- Key Properties :

- LogP : ~2.5–3.5 (moderate lipophilicity for membrane permeability).

- Aqueous Solubility : Often low; use co-solvents (DMSO) for in vitro assays.

- Thermal Stability : Assess via DSC/TGA to ensure decomposition >200°C.

- Photostability : Monitor under UV/visible light to rule out degradation in biological testing .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for anticancer activity?

- Methodology :

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or adjusting trifluoromethyl position) to evaluate impact on cytotoxicity.

- Biological Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values and correlate with structural features.

- Computational Modeling : Perform docking studies with target proteins (e.g., topoisomerases) to identify binding motifs.

- Metabolite Profiling : Use LC-MS to identify active metabolites and degradation pathways .

Q. How should contradictory data in reported biological activity be addressed?

- Methodology :

- Assay Validation : Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media).

- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- Dose-Response Curves : Use at least six concentrations to ensure reproducibility of IC₅₀ values.

- Orthogonal Assays : Confirm results with alternate methods (e.g., apoptosis via flow cytometry alongside MTT) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodology :

- Deuterium Incorporation : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation.

- Prodrug Design : Mask polar groups (e.g., esterify nitrile) to enhance bioavailability.

- Formulation Optimization : Use nanocarriers (liposomes) or cyclodextrin complexes to improve solubility and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.